Tuftsinyl-n-heptylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

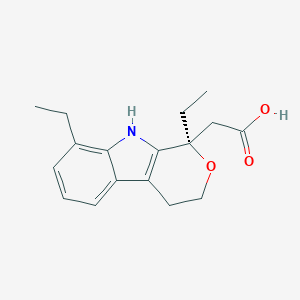

Tuftsinyl-n-heptylamide is a peptide compound that has gained significant attention in scientific research for its potential therapeutic applications. This peptide is synthesized by combining tuftsin, a tetrapeptide, with n-heptylamine, a long-chain alkylamine. Tuftsinyl-n-heptylamide has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of tuftsinyl-n-heptylamide is not fully understood. However, studies have shown that this compound can modulate the immune system by enhancing the activity of macrophages and natural killer cells. Tuftsinyl-n-heptylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects are thought to be mediated through the interaction of tuftsinyl-n-heptylamide with specific receptors on immune cells.

Biochemical and Physiological Effects:

Tuftsinyl-n-heptylamide has been shown to have several biochemical and physiological effects. This compound can enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy foreign invaders, such as bacteria and viruses. Tuftsinyl-n-heptylamide has also been shown to increase the production of nitric oxide (NO) by macrophages, which is an important signaling molecule that regulates various physiological processes, such as vasodilation and neurotransmission. Additionally, tuftsinyl-n-heptylamide has been shown to stimulate the proliferation and differentiation of stem cells, which are important for tissue regeneration and repair.

Advantages and Limitations for Lab Experiments

Tuftsinyl-n-heptylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also stable under physiological conditions and can be stored for extended periods of time. However, tuftsinyl-n-heptylamide has some limitations for lab experiments. This compound can be difficult to purify, and its purity can affect its biological activity. Additionally, tuftsinyl-n-heptylamide can be expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of tuftsinyl-n-heptylamide. One direction is to further investigate its mechanism of action and its interactions with specific receptors on immune cells. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of tuftsinyl-n-heptylamide to improve its purity and biological activity.

Synthesis Methods

Tuftsinyl-n-heptylamide is synthesized by combining tuftsin and n-heptylamine through a chemical reaction. Tuftsin is a tetrapeptide that is composed of four amino acids: threonine, lysine, proline, and arginine. N-heptylamine is a long-chain alkylamine that contains seven carbon atoms. The reaction between tuftsin and n-heptylamine is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

Tuftsinyl-n-heptylamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have immunomodulatory and anti-inflammatory effects. It has also been studied for its potential to enhance wound healing and tissue regeneration. Tuftsinyl-n-heptylamide has been tested in animal models for its efficacy in treating various diseases, such as cancer, autoimmune disorders, and infectious diseases.

properties

CAS RN |

144022-55-9 |

|---|---|

Product Name |

Tuftsinyl-n-heptylamide |

Molecular Formula |

C28H55N9O5 |

Molecular Weight |

597.8 g/mol |

IUPAC Name |

1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(heptylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H55N9O5/c1-3-4-5-6-9-16-33-24(39)20(13-10-17-34-28(31)32)35-25(40)22-14-11-18-37(22)27(42)21(12-7-8-15-29)36-26(41)23(30)19(2)38/h19-23,38H,3-18,29-30H2,1-2H3,(H,33,39)(H,35,40)(H,36,41)(H4,31,32,34) |

InChI Key |

WWGDKASQHBJZSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |

Canonical SMILES |

CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |

sequence |

XKPR |

synonyms |

tuftsin-n-heptylamide tuftsinyl-n-heptylamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)